Cas no 98279-45-9 (3-IODO-4-METHOXYPHENOL)
3-IODO-4-METHOXYPHENOL Chemical and Physical Properties
Names and Identifiers
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- Phenol, 3-iodo-4-methoxy-
- 3-IODO-4-METHOXYPHENOL
- 3-iodo-4-methoxy-phenol
- 3-Jod-4-methoxy-phenol
- Phenol,3-iodo-4-methoxy
- AKOS027385186
- MB26647
- DTXSID80578510
- EN300-344636
- SCHEMBL2722602
- F70305
- 98279-45-9
- Z1269222013
-
- MDL: MFCD16998768
- Inchi: 1S/C7H7IO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3
- InChI Key: YTSNJJYJQIYXJT-UHFFFAOYSA-N
- SMILES: IC1C=C(C=CC=1OC)O
Computed Properties
- Exact Mass: 249.94900
- Monoisotopic Mass: 249.94908g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.46000
- LogP: 2.00540
3-IODO-4-METHOXYPHENOL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I737835-25mg |
3-IODO-4-METHOXYPHENOL |
98279-45-9 | 25mg |
$ 70.00 | 2022-06-04 | ||
| TRC | I737835-50mg |
3-IODO-4-METHOXYPHENOL |
98279-45-9 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | I737835-250mg |
3-IODO-4-METHOXYPHENOL |
98279-45-9 | 250mg |
$ 365.00 | 2022-06-04 | ||
| abcr | AB611348-250mg |
3-Iodo-4-methoxyphenol; . |
98279-45-9 | 250mg |
€158.90 | 2025-04-14 | ||
| abcr | AB611348-1g |
3-Iodo-4-methoxyphenol; . |
98279-45-9 | 1g |
€266.70 | 2025-04-14 | ||
| abcr | AB611348-5g |
3-Iodo-4-methoxyphenol; . |
98279-45-9 | 5g |
€819.60 | 2025-04-14 | ||
| abcr | AB611348-10g |
3-Iodo-4-methoxyphenol; . |
98279-45-9 | 10g |
€1354.50 | 2025-04-14 | ||
| A2B Chem LLC | AW28718-50mg |
3-Iodo-4-methoxyphenol |
98279-45-9 | 95% | 50mg |
$80.00 | 2024-07-18 | |
| A2B Chem LLC | AW28718-100mg |
3-Iodo-4-methoxyphenol |
98279-45-9 | 95% | 100mg |
$105.00 | 2024-07-18 | |
| A2B Chem LLC | AW28718-250mg |
3-Iodo-4-methoxyphenol |
98279-45-9 | 95% | 250mg |
$132.00 | 2024-07-18 |
3-IODO-4-METHOXYPHENOL Suppliers
3-IODO-4-METHOXYPHENOL Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on 3-IODO-4-METHOXYPHENOL
Comprehensive Guide to 3-IODO-4-METHOXYPHENOL (CAS No. 98279-45-9): Properties, Applications, and Industry Insights
3-IODO-4-METHOXYPHENOL (CAS 98279-45-9), a specialized organic compound, has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This iodinated phenol derivative, featuring a methoxy group at the para position, serves as a versatile intermediate in synthetic chemistry. Its molecular formula C7H7IO2 and precise iodine substitution pattern make it valuable for cross-coupling reactions, a topic frequently searched by chemists exploring palladium-catalyzed transformations.
Recent trends in green chemistry have amplified interest in 3-IODO-4-METHOXYPHENOL as researchers investigate sustainable halogenation methods. The compound's stability under ambient conditions contrasts with broader industry concerns about volatile iodinated compounds, making it a subject of comparative studies in organoiodine chemistry forums. Analytical techniques like HPLC purity analysis and NMR characterization are commonly associated with this chemical in academic literature.
The pharmaceutical applications of 98279-45-9 are particularly noteworthy. As drug discovery shifts toward targeted therapies, this compound's role in constructing biaryl ether scaffolds – crucial for kinase inhibitors – aligns with frequent searches for "phenolic building blocks in drug design." Its electron-rich aromatic system facilitates diverse electrophilic substitutions, a property extensively documented in medicinal chemistry publications.
In material science, 3-IODO-4-METHOXYPHENOL contributes to developing advanced organic semiconductors. The compound's ability to participate in π-stacking interactions makes it relevant to ongoing research on organic electronic devices, a hot topic in nanotechnology circles. Industry reports highlight its utility in synthesizing liquid crystal precursors, addressing frequent queries about "iodophenols in functional materials."
Quality specifications for CAS 98279-45-9 typically emphasize ≥98% purity with strict control of heavy metal residues, reflecting current Good Manufacturing Practice (cGMP) concerns. Storage recommendations often include amber glass containers to prevent potential photodegradation, addressing common user questions about compound stability. The material's melting point range (typically 85-88°C) serves as a key quality indicator in technical datasheets.
Emerging applications in agrochemical research have expanded the relevance of 3-IODO-4-METHOXYPHENOL. Its incorporation into herbicide intermediates connects with growing interest in selective crop protection agents. Recent patents describe its use in creating biodegradable pesticides, aligning with environmental sustainability trends that dominate current chemical industry discourse.
From a regulatory perspective, proper handling of iodinated compounds like 98279-45-9 requires attention to waste disposal protocols – a frequently searched topic among laboratory professionals. The compound's water solubility characteristics and bioaccumulation potential are subjects of ongoing environmental fate studies, particularly in contexts of green chemistry metrics evaluation.
The synthesis of 3-IODO-4-METHOXYPHENOL typically involves iodination of 4-methoxyphenol, with modern methods focusing on atom economy improvements. This connects with academic searches for "regioselective aromatic iodination" techniques. Process chemists frequently discuss yield optimization strategies for this transformation in specialized forums.
In analytical applications, derivatives of CAS 98279-45-9 serve as HPLC markers and mass spectrometry standards, addressing instrumentation specialists' needs for high-purity reference materials. The compound's distinct UV absorption profile makes it valuable for chromatographic method development, a practical consideration often overlooked in technical literature.
Market analysis indicates steady demand for 3-IODO-4-METHOXYPHENOL from contract research organizations and fine chemical suppliers. Industry reports correlate this with broader growth in custom synthesis services, a sector experiencing 12% annual expansion according to recent market studies. The compound's cost-effectiveness compared to brominated analogs contributes to its commercial viability.
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